molecular formula C7H3ClF2O B147559 2,6-Difluorobenzoyl chloride CAS No. 18063-02-0

2,6-Difluorobenzoyl chloride

Cat. No.: B147559
CAS No.: 18063-02-0
M. Wt: 176.55 g/mol
InChI Key: QRHUZEVERIHEPT-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both fluorine atoms and the acyl chloride functional group, making it valuable in various chemical reactions and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-difluorobenzoyl chloride typically involves the chlorination of 2,6-difluorobenzoic acid. The process can be summarized in the following steps:

    Starting Material: 2,6-Difluorobenzoic acid.

    Reagent: Thionyl chloride (SOCl2).

    Reaction Conditions: The reaction is carried out under reflux conditions, where the 2,6-difluorobenzoic acid reacts with thionyl chloride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

2,6-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group.

Friedel-Crafts Acylation:

    Reaction with Aromatics: this compound can participate in Friedel-Crafts acylation reactions with aromatic compounds such as toluene, anisole, and thiophene.

Oxidation and Reduction:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHUZEVERIHEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170988
Record name 2,6-Difluorobenzoyl chloride
Source EPA DSSTox
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Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18063-02-0
Record name 2,6-Difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18063-02-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzoyl chloride
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Record name 2,6-Difluorobenzoyl chloride
Source EPA DSSTox
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Record name 2,6-difluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2,6-difluorobenzoic acid (10 g, 63.3 mmol) and DMF (3 drops) in dichloromethane (150 ml) was treated with thionyl chloride (23 ml, 316.5 mmol). The mixture was heated at reflux overnight. The solvent was removed in vacuo and the residue azeotroped (toluene 3×50 ml) to give 2,6-difluorobenzoyl chloride as an oil (8.59 g, 77%). N Boc-L4-aminophenylalanine methyl ester (100.92 g, 40.6 mmol) and NMM (5.3 ml, 48.7 mmol) were added to a solution of the above acid chloride in DMF (50 nm). The mixture was stirred at room temperature for 2 h. The solvent was removed in vacuo and the residue partitioned between ethyl acetate and aqueous. The aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic layers were dried (MgSO4) and evaporated in vacuo to give a pale brown oily solid. Trituration with ether gave the title compound as a white solid (6.93 g). δH(d6 DMSO) 7.67-7.53 (3H, m), 7.27-7.20 (5H, m), 4.19-4.11 (1H, m), 3.62 (3H, s), 3.00-2.73 (2H, m), 1.33 (9H, s); m/z (ESI, 70V) 457 (M++Na).
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Synthesis routes and methods IV

Procedure details

A solution of 2,6-difluorobenzoic acid (1.58 g, 10.0 mmol) and SOCl2 (1.1 ml, 15 mmol) were refluxed at 80° C. for 1 hr. Two drops of DMF were added and reflux continued for 15 min. to dissolve any remaining solid. Excess SOCl2 was evaporated in vacuo to give 2,6-difluorobenzoyl chloride as a light yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,6-Difluorobenzoyl chloride be used as a building block for synthesizing complex molecules?

A1: Yes, this compound has proven useful in synthesizing various compounds. For instance, it is a key starting material in producing (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate. [] This synthesis involves reacting this compound with (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate. The resulting compound features an interesting crystal structure stabilized by intra- and intermolecular hydrogen bonds. [] This example demonstrates the potential of this compound in constructing more elaborate molecules with potential applications in various fields.

Q2: Has this compound been explored in polymer chemistry?

A2: Yes, researchers have incorporated this compound into the polymer backbone to create novel materials. For example, it has been used to synthesize electroactive poly(arylene ether sulfone) copolymers containing pendant oligoaniline groups. [] The incorporation of this compound into these copolymers led to interesting properties such as good solubility in organic solvents, outstanding thermal stability, and controllable electroactivity. [] This highlights the versatility of this compound as a building block for creating functional polymers with tailored properties.

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